ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)
Description
This compound is a thiophene-3-carboxylate derivative featuring a 3,4-dimethylphenyl substituent at the 4-position, a 3-(4-methylpiperazin-1-yl)propanamido group at the 2-position, and a bis(oxalic acid) counterion. The bis(oxalic acid) salt likely enhances solubility compared to freebase forms, a common strategy for improving pharmacokinetic properties . While direct bioactivity data for this compound is unavailable in the provided evidence, structural analogs (e.g., ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate, CAS 156724-46-8) are cataloged as research chemicals, indicating relevance in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanoylamino]thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S.2C2H2O4/c1-5-29-23(28)21-19(18-7-6-16(2)17(3)14-18)15-30-22(21)24-20(27)8-9-26-12-10-25(4)11-13-26;2*3-1(4)2(5)6/h6-7,14-15H,5,8-13H2,1-4H3,(H,24,27);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGKNWCWEJQWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Feasibility : The propanamido linker and piperazine group are synthetically accessible, as seen in CAS 156724-46-8, suggesting scalable synthesis routes for the target compound .
Structure-Activity Relationships (SAR) :
- The 3,4-dimethylphenyl group may sterically hinder interactions with bulkier targets but improve selectivity for hydrophobic binding pockets.
- The oxalic acid salt could mitigate solubility challenges associated with aromatic thiophene cores .
Unanswered Questions: No direct bioactivity data exists in the provided evidence. Future studies should prioritize assays for kinase inhibition, antimicrobial activity, or CNS targets, given structural parallels to known bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
